molecular formula C15H18N2O B12894887 4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine CAS No. 89992-48-3

4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine

Cat. No.: B12894887
CAS No.: 89992-48-3
M. Wt: 242.32 g/mol
InChI Key: LMFXLDOBBWAZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine is a heterocyclic compound that features a morpholine ring fused to a cycloheptapyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high efficiency and selectivity in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or acyl groups.

Scientific Research Applications

4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89992-48-3

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-(1,3-dimethylcyclohepta[c]pyrrol-6-yl)morpholine

InChI

InChI=1S/C15H18N2O/c1-11-14-5-3-13(17-7-9-18-10-8-17)4-6-15(14)12(2)16-11/h3-6H,7-10H2,1-2H3

InChI Key

LMFXLDOBBWAZJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC=C2C(=N1)C)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.